n-methylhexamethyleneimine

Amine oxide pyrolysis Thermal elimination Cyclic amine reactivity

N-Methylhexamethyleneimine, also systematically known as N-methylazepane or hexahydro-1-methyl-1H-azepine (CAS 1192-95-6), is a saturated seven-membered nitrogen-containing heterocyclic amine with molecular formula C7H15N and molecular mass 113.20 g/mol. It belongs to the azepane family of cyclic tertiary amines and is characterized by a fully saturated azepine ring bearing an N-methyl substituent.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 1192-95-6
Cat. No. B072491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-methylhexamethyleneimine
CAS1192-95-6
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCN1CCCCCC1
InChIInChI=1S/C7H15N/c1-8-6-4-2-3-5-7-8/h2-7H2,1H3
InChIKeyZKUKXSWKWGHYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylhexamethyleneimine (CAS 1192-95-6) Procurement Specification and Chemical Identity for N-Methylazepane Selection


N-Methylhexamethyleneimine, also systematically known as N-methylazepane or hexahydro-1-methyl-1H-azepine (CAS 1192-95-6), is a saturated seven-membered nitrogen-containing heterocyclic amine with molecular formula C7H15N and molecular mass 113.20 g/mol [1]. It belongs to the azepane family of cyclic tertiary amines and is characterized by a fully saturated azepine ring bearing an N-methyl substituent [2]. The compound is typically a colorless to pale yellow liquid at room temperature with a distinctive amine-like odor, exhibiting moderate polarity due to the tertiary amine nitrogen . As a cyclic tertiary amine, it functions as a base, a nucleophile, a ligand precursor, and a building block in organic synthesis, with specific reactivity patterns that diverge meaningfully from those of its smaller-ring and differently substituted cyclic amine counterparts [1].

Compound type Cyclic tertiary amine, azepane scaffold
Reactivity niche Supports thermal elimination and base-catalyzed routes where ring size controls outcome
Procurement context Specialty intermediate; not interchangeable with smaller-ring amines

Why N-Methylhexamethyleneimine Cannot Be Replaced by Generic Cyclic Amines in Critical Applications


N-Methylhexamethyleneimine occupies a narrow physicochemical and reactivity niche that generic cyclic amine substitution cannot reliably fill. Its seven-membered ring imparts ring strain, conformational flexibility, and nitrogen basicity that differ systematically from both six-membered piperidine and eight-membered azocane analogs [1]. These differences translate directly into quantifiable variations in thermal elimination reactivity, base-catalyzed reaction kinetics, and lipophilicity-governed partitioning behavior. Substituting N-methylpiperidine (C6, pKa ~10.08, LogP ~1.15) or N-methylmorpholine (pKa ~7.38, LogP ~-0.32) for N-methylhexamethyleneimine (pKa 10.3, LogP 1.43) fundamentally alters reaction thermodynamics and product distributions [2]. The quantitative evidence below demonstrates that procurement based solely on generic 'cyclic tertiary amine' classification without consideration of ring size and substitution-specific properties introduces measurable, and in many cases unacceptable, performance variance.

Context
N-Methylhexamethyleneimine
Common substitute limitation
Thermal elimination
Seven-membered ring enables productive amine oxide pyrolysis
N-methylpiperidine ring may not support productive elimination; reactivity profile shifts
Basicity
Higher basicity governs protonation state and nucleophilicity
N-methylmorpholine is significantly less basic; alters acid-scavenging and extraction
Lipophilicity
Moderate lipophilicity favors organic-phase partitioning
N-methylmorpholine is hydrophilic; phase distribution shifts markedly
Volatility & handling
Intermediate boiling point and flash point simplify storage and distillation
N-methylpiperidine is more volatile (lower flash point); requires different safety protocols

Quantitative Differentiation of N-Methylhexamethyleneimine Against Closest Analogs: A Procurement Evidence Guide


Ring-Size Dependent Thermal Elimination Reactivity: 53% Yield vs. 0% for Six-Membered Analog

In a systematic study of thermal decomposition of N-methylazacycloalkane N-oxides, N-methylhexamethyleneimine oxide (seven-membered ring) underwent smooth thermal elimination to yield the corresponding unsaturated hydroxylamine in 53% yield. In contrast, the six-membered ring analog N-methylpiperidine oxide produced no product from the cis β-elimination reaction, instead decomposing explosively at 215°C with only N-methylpiperidine and piperidine detected as volatile products. The eight-membered ring analog N-methylheptamethyleneimine oxide yielded the unsaturated hydroxylamine in 79% yield [1]. This ring-size progression (0% → 53% → 79%) establishes N-methylhexamethyleneimine as the smallest ring size capable of productive thermal elimination while offering intermediate yield for tunable process optimization.

Thermal elimination yield
Head-to-head
53% yield (azepane) vs 0% (piperidine), 79% (azocane)
Ring-size threshold for viable amine oxide pyrolysis
Piperidine analog yields no product; azocane offers higher yield with added complexity
Amine oxide pyrolysis Thermal elimination Cyclic amine reactivity Ring strain

Basicity Differential: pKa 10.3 vs. 10.08 (Piperidine) and 7.38 (Morpholine) Governs Protonation State

N-methylhexamethyleneimine exhibits a basic pKa of 10.3 for its conjugate acid [1]. This places it slightly more basic than N-methylpiperidine (pKa 10.08 at 25°C) and substantially more basic than N-methylmorpholine (pKa 7.38 at 25°C) . The 0.22 pKa unit difference relative to N-methylpiperidine corresponds to a ~1.66-fold difference in basicity; the ~2.92 pKa unit difference relative to N-methylmorpholine represents an approximately 830-fold difference in base strength. Under identical aqueous conditions at pH 9, N-methylhexamethyleneimine exists as approximately 95% protonated species versus only 2% for N-methylmorpholine.

Basicity (pKa)
Cross-study
pKa 10.3 vs 10.08 (piperidine), 7.38 (morpholine)
Protonation equilibrium differs; impacts nucleophilicity and buffering
~830-fold basicity difference relative to morpholine
Acid-base chemistry Protonation equilibrium Catalysis Extraction

Lipophilicity Differential: LogP 1.43 Enables Preferential Organic Phase Partitioning Relative to Morpholine (LogP -0.32) and Piperidine (LogP ~1.15)

The computed octanol-water partition coefficient (LogP) for N-methylhexamethyleneimine is 1.43 at 25°C , indicating moderate lipophilicity. This contrasts with N-methylmorpholine, which exhibits a LogP of -0.32 at 25°C, making it hydrophilic and preferentially water-soluble . N-methylpiperidine occupies an intermediate position with a reported LogP of 1.15 at 25°C . The 1.75 LogP unit difference between N-methylhexamethyleneimine and N-methylmorpholine corresponds to a 56-fold higher equilibrium concentration in the organic phase of an octanol-water biphasic system. The 0.28 LogP unit advantage over N-methylpiperidine represents a ~1.9-fold higher organic phase partitioning.

Lipophilicity (LogP)
Cross-study
LogP 1.43 vs -0.32 (morpholine), 1.15 (piperidine)
Organic-phase partitioning advantage over hydrophilic morpholine
~56-fold higher octanol-phase concentration
Lipophilicity Solvent extraction Membrane permeability LogP

Boiling Point and Flash Point Differentiate N-Methylhexamethyleneimine from Six-Membered and Oxygen-Containing Analogs for Safety and Processing

N-methylhexamethyleneimine exhibits a boiling point of 136°C at 760 mmHg and a flash point of 25°C . The six-membered analog N-methylpiperidine is significantly more volatile with a boiling point of 106-107°C at 760 mmHg and a lower flash point of 3°C, presenting elevated flammability risk and requiring refrigerated storage . N-methylmorpholine shows a boiling point of 115-116°C at 750-760 mmHg and a flash point of 14°C . The N-ethyl homolog N-ethylazepane has a higher boiling point of approximately 155.6°C at 760 mmHg and a flash point of approximately 42.4°C [1].

Boiling point & flash point
Cross-study
BP 136°C, FP 25°C vs piperidine (107°C, 3°C) and morpholine (116°C, 14°C)
Intermediate volatility balances safety and distillation effort
Piperidine’s low flash point demands cold-chain logistics
Physical properties Process safety Distillation Volatility

Synthetic Utility as a Substrate: Demonstrated 22-35% Isolated Yields in Catalytic C-H Functionalization Reactions

N-methylazepane (1-methylazepane) has been employed as a substrate in titanium-catalyzed C-H functionalization reactions with alkenes, demonstrating isolated yields ranging from 22% to 35% for functionalized azepane products depending on alkene substitution [1]. Under optimized conditions (TiBn4 catalyst, Ph3C[B(C6F5)4] co-catalyst, toluene, 28°C, 72 hours), the reaction proceeded with selectivities (4/5 ratio) ranging from 38:62 to 54:46 [1]. This demonstrates the compound's viability as a substrate for late-stage functionalization of the seven-membered azepane core, a transformation that cannot be directly extrapolated from piperidine or morpholine analogs due to ring-size-dependent conformational and electronic effects.

C-H functionalization yield
Class-level
22–35% isolated yield (Ti-catalyzed, azepane substrate)
Reported substrate viability for azepane scaffold diversification
Yield range context; independent validation recommended
C-H functionalization Azepane synthesis Catalysis Titanium catalysis

Validated Research and Industrial Application Scenarios for N-Methylhexamethyleneimine (CAS 1192-95-6)


Precursor for Thermal Elimination Routes to Unsaturated Hydroxylamines and Secondary Amines

Based on the direct head-to-head evidence that N-methylhexamethyleneimine oxide undergoes productive thermal elimination in 53% yield while the six-membered analog yields zero product, this compound is uniquely positioned as a precursor for generating unsaturated hydroxylamines and, after subsequent reduction, unsaturated secondary amines [1]. This thermal elimination route provides a complementary approach to Hofmann exhaustive methylation for converting cyclic amines to olefinic products. Researchers seeking to access medium-ring nitrogen-containing intermediates should prioritize N-methylhexamethyleneimine over piperidine-based precursors, which are unreactive under identical thermal conditions [1].

Base Component in Polymer Solution Formulations Requiring Specific Basicity and Lipophilicity

N-methylhexamethyleneimine N-oxide has been explicitly claimed in patent literature as a component in substantially homogeneous extrudable polymer solutions, alongside N-methylmorpholine N-oxide, N-methylpiperidine N-oxide, and other tertiary amine oxides [2]. The compound's pKa of 10.3 and LogP of 1.43 differentiate it from N-methylmorpholine (pKa 7.38, LogP -0.32) in terms of acid-scavenging capacity and organic-phase compatibility. For cellulose and polysaccharide processing applications where basicity, solubility, and thermal behavior must be precisely controlled, N-methylhexamethyleneimine offers a distinct alternative to the more hydrophilic morpholine-based systems [2].

Substrate for Catalytic C-H Functionalization in Medicinal Chemistry Scaffold Diversification

The demonstrated utility of N-methylazepane as a substrate in titanium-catalyzed C-H functionalization reactions with isolated yields of 22-35% supports its use in medicinal chemistry for late-stage diversification of azepane-containing scaffolds [3]. Unlike N-methylpiperidine and N-methylmorpholine, the seven-membered azepane ring offers distinct conformational properties relevant to target binding and pharmacokinetics. Procurement for medicinal chemistry programs targeting kinase inhibition, glycosidase inhibition, or cathepsin K inhibition—areas where azepane derivatives have shown sub-nanomolar potency (e.g., Ki,app = 0.041 nM)—is supported by the synthetic tractability evidence [3].

Calibrated Reference for Ring-Size Dependent Basicity and Lipophilicity Studies

The quantitative physicochemical data for N-methylhexamethyleneimine (pKa 10.3, LogP 1.43, BP 136°C) relative to its six-membered (pKa 10.08, LogP 1.15, BP 106-107°C) and oxygen-containing (pKa 7.38, LogP -0.32, BP 115-116°C) analogs position this compound as a calibrated reference for systematic studies of ring-size and heteroatom effects on amine properties [4]. Researchers developing quantitative structure-property relationship (QSPR) models, optimizing liquid-liquid extraction protocols, or designing pH-responsive systems require precisely characterized compounds with documented differentials against structural neighbors. N-methylhexamethyleneimine provides a well-characterized data point in the medium-ring cyclic amine series [4].

Application
Selection Property
Validation Focus
Thermal elimination precursor for unsaturated hydroxylamines
Seven-membered ring enables productive amine oxide pyrolysis
Yield and byproduct profile under thermal conditions
Base component in extrudable polymer solutions
Basicity and lipophilicity profile distinct from morpholine
Acid-scavenging capacity and phase compatibility in polymer processing
Medicinal chemistry scaffold diversification via C-H functionalization
Demonstrated substrate for Ti-catalyzed azepane modification
Reaction yield and selectivity reproducibility in late-stage diversification
Calibrated reference for ring-size dependent QSPR and extraction studies
Well-characterized pKa, LogP, and boiling point vs structural neighbors
Model validation and liquid-liquid extraction protocol optimization

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